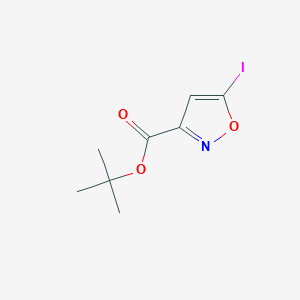

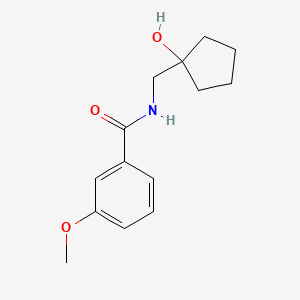

N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzamide” is a complex organic compound. It contains a cyclopentyl group (a five-membered carbon ring), a benzamide group (a benzene ring attached to a carboxamide), and methoxy group (an oxygen atom bonded to a methyl group). These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of differing electron density due to the presence of polar groups like the benzamide and methoxy groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the benzamide group could participate in hydrolysis or reduction reactions, and the methoxy group could be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it more soluble in polar solvents .Aplicaciones Científicas De Investigación

Antibacterial Applications

One area of application involves the synthesis and characterization of potent inhibitors targeting bacterial cell division proteins. For instance, derivatives of 3-methoxybenzamide have shown potential as potent antistaphylococcal compounds. Researchers have identified analogues with improved pharmaceutical properties, indicating a promising avenue for developing new antibacterial agents with enhanced efficacy and drug-like characteristics (Haydon et al., 2010).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, research has focused on developing efficient methods for directed C-H bond activation. For example, Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides demonstrates a practical and high-yielding process. This process involves the use of the N-O bond as an internal oxidant, showcasing a versatile approach for the selective formation of valuable chemical structures (Rakshit et al., 2011).

Environmental and Analytical Chemistry

N-methoxybenzamide derivatives have been employed in the development of sensitive analytical methods for detecting environmental phenols in human milk. This highlights their application in environmental monitoring and human health risk assessment. A unique method involving online solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) demonstrates the capability to measure low concentrations of various compounds, reflecting the compound's utility in analytical chemistry (Ye et al., 2008).

Neurological Research

Research into potential neuroleptic agents has included the synthesis and pharmacological evaluation of salicylamide derivatives. These studies aim to explore the antidopaminergic properties of these compounds, potentially leading to the development of new treatments for neurological disorders. The focus on compounds like raclopride (a salicylamide derivative) emphasizes the interest in understanding the biochemical mechanisms underlying their pharmacological effects (de Paulis et al., 1986).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-12-6-4-5-11(9-12)13(16)15-10-14(17)7-2-3-8-14/h4-6,9,17H,2-3,7-8,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROQUERKJHLVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2835780.png)

![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)

![2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole](/img/structure/B2835796.png)

![2-Chloro-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B2835797.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2835799.png)